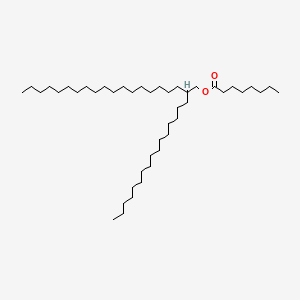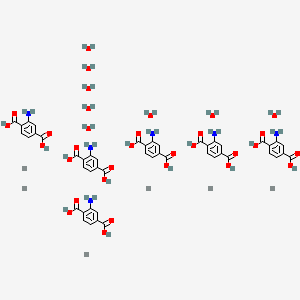
dicyclohexylazanium;phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylazanium;phosphate is a chemical compound with the molecular formula C12H24N.H3PO4. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in many scientific and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexylazanium;phosphate can be synthesized through several methods. One common method involves the reaction of dicyclohexylamine with phosphoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C12H24N} + \text{H3PO4} \rightarrow \text{C12H24N.H3PO4} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylazanium;phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced phosphorus-containing compounds.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylazanium;phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of dicyclohexylazanium;phosphate involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These interactions are crucial for regulating cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.
Cyclohexylamine: A related amine with similar reactivity.
Phosphoric Acid: A common phosphate donor in biochemical reactions.
Uniqueness
Dicyclohexylazanium;phosphate is unique due to its combination of dicyclohexylamine and phosphate moieties, which confer distinct chemical and physical properties. Its stability and reactivity make it a versatile compound in various applications, distinguishing it from other similar compounds.
Eigenschaften
| 68052-37-9 | |
Molekularformel |
C36H72N3O4P |
Molekulargewicht |
641.9 g/mol |
IUPAC-Name |
dicyclohexylazanium;phosphate |
InChI |
InChI=1S/3C12H23N.H3O4P/c3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h3*11-13H,1-10H2;(H3,1,2,3,4) |
InChI-Schlüssel |
SAXQIRRYXYQXCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.[O-]P(=O)([O-])[O-] |
Verwandte CAS-Nummern |
101-83-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)



